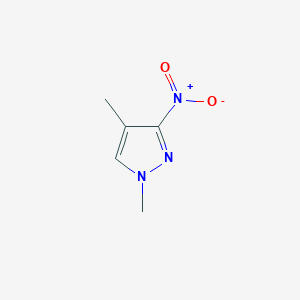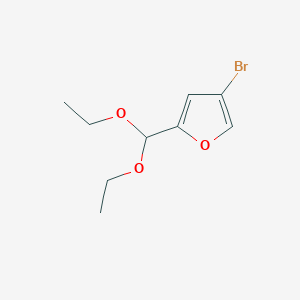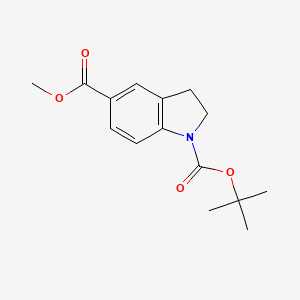
1-(2,4,5-Trichlorophenyl)hydrazine hydrochloride
Overview
Description
1-(2,4,5-Trichlorophenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H6Cl4N2 . It has a molecular weight of 247.93 .
Molecular Structure Analysis
The molecular structure of 1-(2,4,5-Trichlorophenyl)hydrazine hydrochloride consists of a hydrazine group attached to a trichlorophenyl group . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
1-(2,4,5-Trichlorophenyl)hydrazine hydrochloride has a molecular weight of 247.93 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis of Novel Compounds
- The compound has been used in the synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines bearing a trichlorophenyl moiety, which demonstrated promising antimicrobial and anti-inflammatory activities. This synthesis involves the reaction of trichlorobenzoic acid hydrazide with various aromatic carboxylic acids or phenacyl bromides to afford fused heterocycles (Karegoudar et al., 2008).
Analytical Applications
- In another study, the derivative was utilized in the development of a nanostructure-amplified sensor for the determination of hydrazine and 4-chlorophenol in water, highlighting its significance in environmental monitoring (Tahernejad-Javazmi et al., 2018).
Antimicrobial and Anti-inflammatory Studies
- The synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole showed moderate antimicrobial activity, indicating the potential of trichlorophenylhydrazine derivatives in developing new antimicrobial agents (Sah et al., 2014).
Antitumor Evaluation
- Research has also been conducted on hydrazone derivatives, with some showing higher inhibitory effects towards cancer cell lines compared to standard treatments, suggesting potential applications in cancer therapy (Wardakhan & Samir, 2012).
Chemical Sensing
- A study on a colorimetric Schiff base chemosensor for CN− detection in aqueous solutions utilized a hydrazine-based sensor, showcasing the chemical's use in developing sensitive and selective detection methods for hazardous substances (Jo et al., 2015).
Chemical Synthesis
- The compound has been instrumental in the one-pot synthesis of 1,2,4-triazole-3,5-diamine derivatives , highlighting its versatility in chemical synthesis processes (Liu & Iwanowicz, 2003).
properties
IUPAC Name |
(2,4,5-trichlorophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl3N2.ClH/c7-3-1-5(9)6(11-10)2-4(3)8;/h1-2,11H,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNQXLXFROTHSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)NN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4,5-Trichlorophenyl)hydrazine hydrochloride | |
CAS RN |
2724-67-6 | |
| Record name | Hydrazine, (2,4,5-trichlorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2724-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Glycine, N-[(phenylmethoxy)carbonyl]-L-Norleucinyl-](/img/structure/B3120706.png)

![tert-Butyl 2,7-diazaspiro[3.6]decane-7-carboxylate](/img/structure/B3120723.png)
![1-[(4-fluorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B3120725.png)





![3-amino-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B3120756.png)
![Thieno[2,3-d]pyridazine](/img/structure/B3120762.png)

